molecular formula C26H45NO9S2 B1259620 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine

3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine

Cat. No. B1259620
M. Wt: 579.8 g/mol
InChI Key: GLVWZDCWCRWVFM-BJLOMENOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taurochenodeoxycholic acid 3-sulfate is a bile acid taurine conjugate. It is a conjugate acid of a taurochenodeoxycholate 3-sulfate.

Scientific Research Applications

Identification and Novel Synthesis

  • A novel bile acid similar to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, identified in swans, tree ducks, and geese, demonstrates the diversity of bile acids in different species. This discovery expands understanding of bile acid biosynthesis and evolution (Kakiyama et al., 2006).

Bile Salts in Germ-free Animals

  • Research on bile salts in germ-free fowl and pigs has revealed the presence of compounds structurally related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, providing insights into primary bile acids in different organisms (Haslewood, 1971).

Hypocholesterolemic Effects

  • Studies on bile acid sulfonate analogs in hamsters show that compounds structurally similar to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine can influence cholesterol levels, suggesting potential therapeutic applications (Kim et al., 2001).

Chemical Synthesis for Research

  • The synthesis of coenzyme A esters related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine aids in studying beta-oxidation in bile acid biosynthesis, contributing to a deeper understanding of bile acid metabolism (Kurosawa et al., 2001).

Understanding Bile Acid Structures

  • Structural studies of oxo-cholic acids, which are chemically related to 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine, help elucidate the hydrogen-bonded aggregations and molecular interactions of bile acids (Bertolasi et al., 2005).

Metabolic Studies

  • Investigations into the metabolism of structurally similar bile acids in guinea pigs provide insights into the metabolic pathways and liver processing of these compounds, which is crucial for understanding liver function and bile acid metabolism (Kihira & Mosbach, 1978).

Blood-Brain Barrier Research

  • Studies on derivatives of 3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine show potential for modulating the blood-brain barrier, indicating possible applications in drug delivery and neurological research (Mikov et al., 2004).

properties

Product Name

3alpha-Sulfooxy-7alpha-hydroxy-5beta-cholan-24-oyl-taurine

Molecular Formula

C26H45NO9S2

Molecular Weight

579.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

GLVWZDCWCRWVFM-BJLOMENOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

synonyms

taurochenodeoxycholate-3-sulfate
taurochenodeoxycholate-3-sulfate conjugate
TCDCS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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